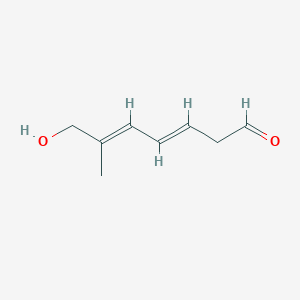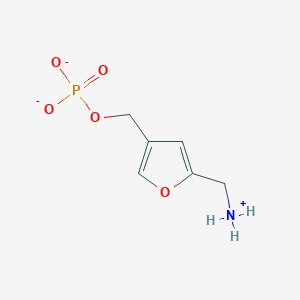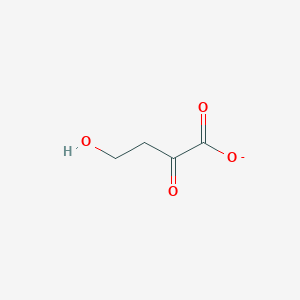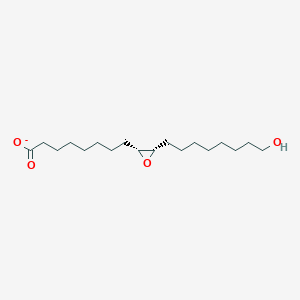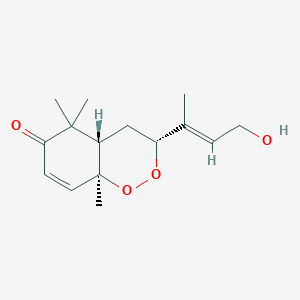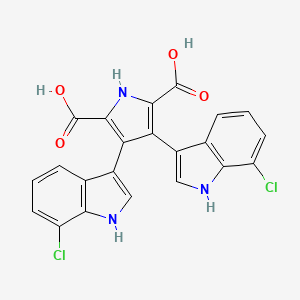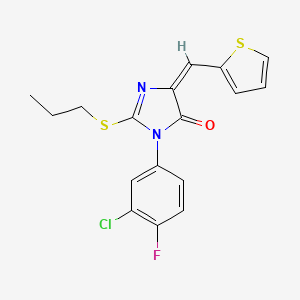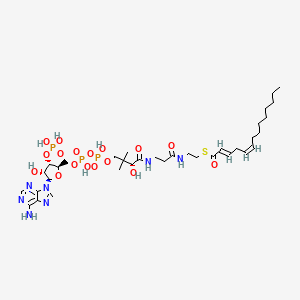
(2E,5Z)-tetradecadienoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,5Z)-tetradecadienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Metabolic Pathways in Escherichia coli
The degradation of (2E,5Z)-tetradecadienoyl-CoA, a metabolite of oleic acid, in Escherichia coli is a notable study subject. This compound can be diverted from the classical, isomerase-dependent pathway of oleate β-oxidation to form 3,5-cis-tetradecadienoyl-CoA. This intermediate, if accumulated, would strongly inhibit β-oxidation. However, in E. coli, a thioesterase is induced when the bacterium is grown on oleate, which hydrolyzes 3,5-cis-tetradecadienoyl-CoA and prevents the inhibition of β-oxidation by allowing the excretion of 3,5-tetradecadienoate into the growth medium (Ren et al., 2004).
Role in Rat Heart Mitochondria
In rat heart mitochondria, more than 80% of oleate β-oxidation happens via the classical isomerase-dependent pathway. However, the reductase-dependent pathway, though minor, is crucial for the degradation of 3,5-cis-tetradecadienoyl-CoA, which forms from this compound by Δ3,Δ2-enoyl-CoA isomerase. This pathway prevents the accumulation of undegradable metabolites, demonstrating the essential nature of both pathways for the degradation of unsaturated fatty acids with odd-numbered double bonds (Ren & Schulz, 2003).
Biosynthesis of Esters in Escherichia coli
This compound is also relevant in the biosynthesis of esters in Escherichia coli. The diversity of CoA molecules, combined with various alcohol biosynthetic pathways, allows for the biosynthesis of multiple esters. This process is crucial in whole-cell biocatalysis and has extensive applications in industries like flavor, fragrance, and solvent production (Rodriguez et al., 2014).
Insect Pheromone Synthesis
This compound has applications in synthesizing insect pheromones. A concise preparation method for the (3E,5Z)-3,5-alkadienyl system, which is crucial in several insect pheromone constituents, has been developed. This method's importance is underscored by its application in preparing compounds like (3E,5Z)-3,5-tetradecadienoic acid, a primary component of insect sex pheromones (Ragoussis et al., 2004).
Thioesterase Activity in Fatty Acid Beta-Oxidation
In the novel pathway of beta-oxidation, thioesterase III, induced by growth on oleic acid, plays a significant role. It hydrolyzes metabolites of beta-oxidation resistant to further degradation, like 3,5-cis-tetradecadienoyl-CoA, preventing the accumulation of compounds that would inhibit the pathway's flux (Nie et al., 2008).
properties
Molecular Formula |
C35H58N7O17P3S |
|---|---|
Molecular Weight |
973.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-tetradeca-2,5-dienethioate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
JVEFYXPCQBMMAA-ZMLWRGBOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



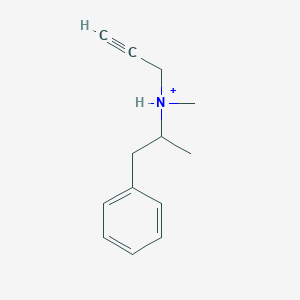
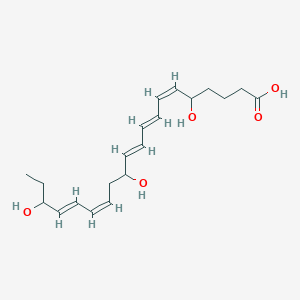
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
